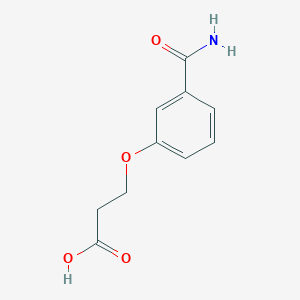

3-(3-Carbamoylphenoxy)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-carbamoylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-10(14)7-2-1-3-8(6-7)15-5-4-9(12)13/h1-3,6H,4-5H2,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZUHGMLOYCCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Carbamoylphenoxy Propanoic Acid and Analogues

Classical Synthetic Routes to Phenoxyalkanoic Acids

Traditional methods for synthesizing phenoxyalkanoic acids remain fundamental in laboratory and industrial settings due to their reliability and well-understood mechanisms. These routes typically involve the formation of the characteristic ether bond followed by functional group manipulations.

The Williamson ether synthesis is a cornerstone reaction for preparing ethers, including the aryloxy ether linkage central to the target molecule. wikipedia.org This SN2 reaction involves a nucleophilic attack by a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com

The general reaction proceeds by deprotonating a phenol (B47542) with a suitable base to form a phenoxide, which then displaces a halide from an alkyl halide to form the ether. wikipedia.org For the synthesis of aryl ethers, common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). jk-sci.com

A typical synthesis for a phenoxypropanoic acid derivative using this method would involve the reaction of a substituted phenol with a 3-halopropanoic acid or its ester. For instance, to synthesize the core structure of the target molecule, 3-hydroxybenzonitrile or 3-hydroxybenzamide (B181210) would be reacted with an ethyl 3-halopropanoate, such as ethyl 3-bromopropanoate, in the presence of a base. The reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). jk-sci.comresearchgate.net

The choice of reactants is critical. The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions as a side reaction. masterorganicchemistry.comjk-sci.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of Phenoxyalkanoic Acids

| Parameter | Typical Reagents/Conditions | Rationale/Notes | Citation |

| Phenolic Substrate | Substituted Phenol (e.g., 3-hydroxybenzonitrile) | The starting point for the aryl portion of the ether. | |

| Alkyl Substrate | Primary Alkyl Halide (e.g., Ethyl 3-bromopropanoate) | The electrophile in the SN2 reaction. Must have a good leaving group (e.g., Br, I, OTs). wikipedia.org | wikipedia.org |

| Base | K₂CO₃, NaOH, KOH | Deprotonates the phenol to form the nucleophilic phenoxide. | jk-sci.com |

| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents facilitate the SN2 mechanism. masterorganicchemistry.comjk-sci.com | masterorganicchemistry.comjk-sci.com |

| Catalyst (Optional) | Phase-transfer catalysts, Zinc powder, Cu(I) salts (Ullmann) | Can improve reaction rates and yields, or enable reactions with less reactive halides. jk-sci.comresearchgate.net | jk-sci.comresearchgate.net |

An example from the literature is the synthesis of (R)-2-phenoxypropionic acid from phenol and S-2-chloropropionic acid, demonstrating the applicability of this method for creating phenoxyalkanoic acid structures. researchgate.net

Once the ether linkage is established, subsequent steps are required to form the final carbamoyl (B1232498) and carboxylic acid functionalities of 3-(3-Carbamoylphenoxy)propanoic acid. These transformations often involve ester hydrolysis and amidation.

Ester Hydrolysis: If the Williamson synthesis is performed using an ester of 3-halopropanoic acid (e.g., ethyl 3-bromopropanoate), the resulting product is an ester. This ester must be hydrolyzed to yield the final carboxylic acid. This can be achieved through either acidic or basic catalysis. libretexts.org

Basic Hydrolysis (Saponification): This method uses a base like NaOH or KOH in an aqueous or alcoholic solution. libretexts.org The reaction is irreversible and proceeds to completion, forming a carboxylate salt, which is then acidified in a separate workup step to yield the carboxylic acid. libretexts.orgyoutube.com

Acidic Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium-controlled process. It requires heating the ester in water with a strong acid catalyst. libretexts.org

Amidation: The formation of the carbamoyl group (-CONH₂) is a critical step. There are several strategies to achieve this:

From a Nitrile: A common route is to start with a phenol bearing a nitrile group (e.g., 3-hydroxybenzonitrile). After the Williamson ether synthesis, the nitrile group can be partially hydrolyzed to an amide. This reaction requires carefully controlled conditions, often using acid or base with reagents like hydrogen peroxide, to prevent complete hydrolysis to a carboxylic acid.

From a Carboxylic Acid: If the starting phenol contains a carboxylic acid group (e.g., 3-hydroxybenzoic acid), it can be converted to the amide after the ether synthesis. This typically involves activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents) and then reacting it with ammonia (B1221849).

From an Ester: Direct amidation of an ester is also possible, where an ester is reacted with ammonia or an amine. mdpi.com Recent research has focused on developing catalytic methods for this transformation to improve efficiency. mdpi.comnih.gov

The sequence of these steps is crucial. For example, performing the ester hydrolysis under harsh basic conditions could also hydrolyze the desired carbamoyl group. Therefore, a synthetic plan might involve creating the carbamoyl group first, followed by a milder hydrolysis of the propanoate ester.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry offers more sophisticated methods that can provide greater control over the reaction, improve yields, and allow for the construction of complex molecules with high precision.

The synthesis of this compound requires a specific 1,3- (or meta-) substitution pattern on the benzene (B151609) ring. The regiochemical outcome of aromatic substitutions is governed by the directing effects of the substituents already present on the ring. libretexts.org

The hydroxyl (-OH) group is an ortho, para-director.

The carbamoyl (-CONH₂) and carboxyl (-COOH) groups (and their nitrile or ester precursors) are meta-directors.

To achieve the desired meta-substitution pattern, the synthesis would logically start with an appropriately substituted benzene derivative, such as 3-hydroxybenzoic acid or 3-hydroxybenzonitrile. The challenge then becomes the selective reaction of the different functional groups.

More advanced regioselective techniques focus on C-H functionalization, which allows for the direct introduction of functional groups onto an aromatic ring without pre-functionalized starting materials. nih.govmdpi.com These methods often employ a directing group to guide a catalyst (commonly palladium) to a specific C-H bond, enabling, for example, ortho, meta, or para functionalization that may contradict the natural electronic preferences of the substrate. nih.gov While powerful, these methods are complex and for a molecule like this compound, starting with a commercially available meta-substituted phenol is often more practical.

Catalysis offers significant advantages over stoichiometric reactions, including milder reaction conditions, higher efficiency, and reduced waste.

Catalysis in Williamson Ether Synthesis: As mentioned, the classical Williamson reaction can be enhanced with catalysis. Phase-transfer catalysts are used to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. jk-sci.com Furthermore, novel methods such as a zinc-catalyzed Williamson synthesis that proceeds without a strong base have been reported. researchgate.net For less reactive aryl halides, copper-based catalysts are used in what is known as the Ullmann condensation. jk-sci.com

Catalytic Amidation: The direct conversion of esters to amides is a challenging but highly desirable reaction. Recent advances have shown that this transformation can be catalyzed by various systems. For example, Lewis acids like iron(III) chloride (FeCl₃) have been shown to effectively catalyze the amidation of esters with amines. mdpi.com Other research has explored the use of sodium amidoboranes, which react efficiently with esters at room temperature without a catalyst to form primary and secondary amides. nih.gov

Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions. Biocatalysis has been applied to the synthesis of phenoxypropanoic acid derivatives. For example, the fungus Beauveria bassiana has been used for the specific hydroxylation of (R)-2-phenoxypropionic acid to produce (R)-2-(4-hydroxyphenoxy)propionic acid. researchgate.netnih.gov Enzymes can also be used for selective hydrolysis or amidation steps, potentially avoiding the need for protecting groups and reducing side reactions. mdpi.com

Table 2: Comparison of Catalytic vs. Classical Amidation

| Method | Conditions | Advantages | Disadvantages | Citation |

| Classical (from Acid Chloride) | Two steps: acid to acid chloride, then react with amine. | High yielding, reliable. | Uses harsh reagents (e.g., SOCl₂), produces stoichiometric waste. | |

| Direct Amidation (Thermal) | High temperatures, long reaction times. | Atom economical, one step. | Harsh conditions, limited substrate scope. | mdpi.com |

| Catalytic Amidation (from Ester) | Lewis acid (e.g., FeCl₃) or other catalyst, milder temperatures. | Milder conditions, broader substrate scope, more atom economical. | Catalyst may be expensive or require removal. | mdpi.com |

| Biocatalysis | Enzymes in aqueous media, room temperature. | High selectivity, environmentally benign, mild conditions. | Enzymes can be expensive and sensitive to conditions. | mdpi.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov These principles are highly relevant to the synthesis of fine chemicals like this compound.

Key green chemistry strategies applicable to this synthesis include:

Safer Solvents: Traditional solvents used in these syntheses, such as DMF and chlorinated hydrocarbons, are toxic and environmentally harmful. jddhs.com Green chemistry encourages their replacement with safer alternatives like water, ethanol, or supercritical CO₂. ijbpas.comnih.gov In some cases, solvent-free reactions, such as those using mechanochemical grinding, can be employed. mdpi.com

Catalysis over Stoichiometric Reagents: The use of catalytic methods, as described in section 2.2.2, is a core principle of green chemistry. Catalysts reduce waste by being effective in small amounts and allowing for reactions with higher atom economy. jddhs.com Heterogeneous catalysts, which can be easily filtered out and recycled, are particularly advantageous.

Energy Efficiency: Employing energy-efficient techniques can significantly reduce the environmental footprint of a synthesis. Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes, thereby saving energy. mdpi.comnih.gov

Process Intensification: Developing one-pot or cascade reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can reduce solvent use, purification steps, and waste generation. nih.gov A potential green route to the target compound could involve a one-pot Williamson ether synthesis followed by a catalytic amidation/hydrolysis step in a green solvent.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Solvent-Free and Microwave-Assisted Reactions

Modern synthetic chemistry increasingly focuses on environmentally benign methods, with solvent-free and microwave-assisted reactions being at the forefront of this shift. These techniques offer significant advantages, including reduced reaction times, energy efficiency, and often higher yields with minimized byproducts. benthamdirect.combenthamscience.com

The Williamson ether synthesis, a key step in the preparation of this compound, has been successfully adapted to these green chemistry protocols. Research has demonstrated that the alkylation of phenols can be carried out efficiently under microwave irradiation. orgchemres.orgresearchgate.net For instance, the reaction can be performed under solvent-free conditions using a mild base like potassium carbonate, which is both inexpensive and environmentally compatible. orgchemres.org This approach not only accelerates the reaction but also simplifies the work-up procedure. orgchemres.org

The use of microwave irradiation has been shown to dramatically reduce reaction times for ether formation compared to conventional heating methods. benthamscience.com In some cases, reactions that would typically take several hours can be completed in a matter of minutes. orgchemres.org Furthermore, the development of supported catalysts, such as those derived from waste banana peels, offers the advantage of being reusable and avoiding the need for corrosive bases. benthamdirect.combenthamscience.com

The hydrolysis of the nitrile group in the alternative synthetic route can also be facilitated by microwave heating, although care must be taken to control the conditions to favor the formation of the amide over the carboxylic acid. chemistrysteps.com The use of milder reaction conditions, such as specific acid mixtures or tert-butanol (B103910) as a solvent, has been reported to favor the partial hydrolysis to the amide. chemistrysteps.com

The following table summarizes the potential for applying these modern techniques to the synthesis of this compound, based on analogous reactions reported in the literature.

Interactive Data Table: Comparison of Conventional and Greener Synthetic Methods

| Reaction Step | Conventional Method | Greener Alternative | Key Advantages of Greener Method |

|---|---|---|---|

| Ether Synthesis | Refluxing with a strong base in an organic solvent for several hours. organicchemistrytutor.com | Microwave irradiation with a mild, solid-supported base, potentially solvent-free. orgchemres.orgresearchgate.net | Reduced reaction time, energy savings, easier work-up, use of less hazardous reagents. orgchemres.org |

| Nitrile Hydrolysis | Harsh acidic or basic conditions with prolonged heating. chemguide.co.uk | Controlled microwave heating with specific reagents to promote partial hydrolysis. chemistrysteps.com | Faster reaction, potentially higher selectivity for the amide. chemistrysteps.com |

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. orgchemres.org A higher atom economy signifies a more sustainable process with less waste generation. orgchemres.org

The traditional Williamson ether synthesis, while effective, does not have a perfect atom economy as it generates a salt byproduct. For example, in the reaction between a sodium phenoxide and an alkyl halide, a full equivalent of sodium halide is produced as waste.

The selection of solvents is another critical aspect of sustainable synthesis. Water is an ideal green solvent, and for the Williamson ether synthesis, phase-transfer catalysts can be used to facilitate the reaction in an aqueous medium. Alternatively, performing the reaction under solvent-free conditions, as is often possible with microwave assistance, is an excellent way to improve the environmental profile of the synthesis. orgchemres.orgresearchgate.net

Interactive Data Table: Green Chemistry Metrics for Synthetic Routes

| Synthetic Route Aspect | Less Sustainable Option | More Sustainable Option | Rationale for Improvement |

|---|---|---|---|

| Starting Material | Petroleum-derived phenols | Phenols from renewable sources (e.g., lignin) | Reduces reliance on fossil fuels. |

| Base for Ether Synthesis | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of a recyclable base or a mild, solid base (e.g., K2CO3). orgchemres.org | Minimizes waste and hazards. orgchemres.org |

| Solvent | Volatile organic solvents (e.g., DMF, Acetonitrile) | Water, supercritical CO2, or solvent-free conditions. orgchemres.orgresearchgate.net | Reduces environmental pollution and health risks. orgchemres.org |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation. benthamdirect.combenthamscience.com | More efficient energy transfer, leading to shorter reaction times and lower energy consumption. benthamdirect.combenthamscience.com |

By carefully selecting starting materials, reagents, and reaction conditions, the synthesis of this compound and its analogues can be designed to be both efficient and environmentally responsible, aligning with the principles of modern green chemistry.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about connectivity and spatial relationships.

¹H NMR Spectroscopy: Proton NMR would be used to identify all unique hydrogen atoms in the 3-(3-Carbamoylphenoxy)propanoic acid molecule. Based on its structure, a predictable pattern of signals would emerge. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns (multiplicities) determined by their positions relative to the electron-withdrawing carbamoyl (B1232498) group and the electron-donating ether linkage. The two methylene (B1212753) groups (-O-CH₂- and -CH₂-COOH) of the propanoic acid chain would present as distinct signals, likely triplets, in the range of δ 4.0-4.5 ppm and δ 2.5-3.0 ppm, respectively. The acidic proton of the carboxylic acid would produce a characteristically broad singlet at a very downfield position (δ 10-13 ppm), which would disappear upon exchange with D₂O. The two protons of the primary amide (-CONH₂) would also give rise to one or two broad signals.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by detecting the unique carbon environments. For this compound, ten distinct signals would be expected. The carbonyl carbons of the carboxylic acid and the amide would be the most deshielded, appearing in the δ 170-185 ppm region. libretexts.org The six carbons of the aromatic ring would generate signals between δ 110-160 ppm. The methylene carbons of the propanoic acid chain would be found in the more upfield region of the spectrum.

Expected ¹³C NMR Chemical Shift Ranges

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid Carbonyl (C=O) | 175-185 |

| Amide Carbonyl (C=O) | 170-180 |

| Aromatic Carbons (C-O, C-C=O) | 155-165 |

| Aromatic Carbons (C-H) | 110-140 |

| Methylene Carbon (-O-CH₂) | 60-70 |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial, as it reveals correlations between protons and carbons that are two or three bonds apart. nih.gov For instance, HMBC would show a correlation between the protons of the -O-CH₂- group and the aromatic carbon to which the ether is attached, confirming the phenoxy-propanoic acid linkage.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would display several characteristic absorption bands confirming its key functional groups. A very broad and strong absorption band would be expected in the 2500-3300 cm⁻¹ region, which is the hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orgdocbrown.info The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. bldpharm.com The amide group would be identified by the C=O stretch (Amide I band) near 1650-1680 cm⁻¹ and the N-H bending vibration (Amide II band) around 1600-1640 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two distinct peaks in the 3200-3400 cm⁻¹ region. Additionally, the C-O stretching of the ether linkage and the aromatic C=C bonds would produce characteristic signals in the fingerprint region (below 1500 cm⁻¹). bldpharm.com

Expected FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (Broad) |

| Carboxylic Acid | C=O Stretch | 1700-1730 |

| Amide | N-H Stretch | 3200-3400 (Two bands) |

| Amide | C=O Stretch (Amide I) | 1650-1680 |

| Amide | N-H Bend (Amide II) | 1600-1640 |

| Alkane | C-H Stretch | 2850-3000 |

| Ether | C-O Stretch | 1200-1300 |

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C=C bonds. The carbonyl C=O stretching vibrations are also Raman active. This technique is often employed alongside FTIR to obtain a more complete vibrational profile of the molecule. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₁NO₄), the monoisotopic mass is 209.0688 Da. High-resolution mass spectrometry would be able to confirm this exact mass. While experimental fragmentation data is not available, predicted collision cross section (CCS) values for various adducts have been calculated. uni.lu These predictions help in identifying the compound in complex mixtures when analyzed by ion mobility-mass spectrometry.

Predicted Mass Spectrometry Data

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 210.07608 |

| [M+Na]⁺ | 232.05802 |

| [M-H]⁻ | 208.06152 |

| [M+NH₄]⁺ | 227.10262 |

| [M+K]⁺ | 248.03196 |

Data sourced from PubChem predictions. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. While specific experimental HRMS data for this compound is not widely available in published literature, theoretical data provides valuable insight into the expected measurements. The monoisotopic mass of this compound (C₁₀H₁₁NO₄) is calculated to be 209.0688 Da.

HRMS analysis typically involves observing the molecule as various adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) ions. The high precision of the mass measurement allows for the confident determination of the elemental composition.

Predicted HRMS Adducts for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 210.07608 |

| [M+Na]⁺ | 232.05802 |

| [M-H]⁻ | 208.06152 |

| [M+NH₄]⁺ | 227.10262 |

| [M+K]⁺ | 248.03196 |

| [M+H-H₂O]⁺ | 192.06606 |

Data sourced from predicted values as experimental data is not available in the cited literature.

Tandem Mass Spectrometry (MS/MS) in Structural Confirmation

Tandem mass spectrometry, or MS/MS, is a powerful technique used to further elucidate the structure of a molecule. In an MS/MS experiment, a specific ion (a precursor ion, such as the [M+H]⁺ ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a veritable fingerprint of the molecule, offering definitive structural confirmation by revealing its constituent parts.

Specific experimental MS/MS fragmentation data for this compound is not documented in readily accessible scientific literature. However, based on its chemical structure, key fragmentation pathways can be predicted. For instance, fragmentation of the [M+H]⁺ ion would likely involve the loss of water (H₂O) from the carboxylic acid group or cleavage of the ether bond.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms within a crystalline solid. This technique is the gold standard for determining the precise molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding.

Single Crystal X-ray Diffraction Studies

To date, there are no published reports of single crystal X-ray diffraction studies for this compound. Such a study, were it to be conducted, would require the successful growth of a suitable single crystal. The resulting data would reveal the exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. Furthermore, it would illuminate the hydrogen bonding network formed by the carboxylic acid and carbamoyl functional groups, which would be crucial in understanding the supramolecular assembly of the compound.

Powder X-ray Diffraction (XRD) for Polymorphism

Powder X-ray diffraction (XRD) is a key analytical technique for investigating the crystalline nature of a bulk sample and identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of a material's properties. Different polymorphs can exhibit distinct physical properties.

There is currently no available literature detailing powder X-ray diffraction studies on this compound to assess its potential for polymorphism. An experimental XRD pattern would serve as a unique identifier for the crystalline form of the bulk material.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in Heterocyclic Compound Synthesis

The propanoic acid framework is a common structural element in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.gov Derivatives of propanoic acid are frequently employed in cyclization reactions to form rings of various sizes and functionalities. For instance, analogous N-substituted β-amino acids are used as precursors for synthesizing thiazole derivatives through methods like the Hantzsch synthesis. nih.gov In such reactions, the propanoic acid backbone becomes integrated into the final heterocyclic ring system.

The synthesis of quinolin-2-one derivatives provides another example, where heterocyclic amides react with acrylic acid derivatives to yield 3-(2-oxoquinolin-1-(2H)-yl)propanoic acid derivatives. nih.gov These products can then serve as platforms for further structural modifications, such as the creation of oxadiazoles. nih.gov This demonstrates the potential of the propanoic acid chain of 3-(3-carbamoylphenoxy)propanoic acid to act as a flexible linker and participant in the formation of fused ring systems. The presence of the carbamoylphenoxy group can influence the electronic properties and reactivity of the molecule during these synthetic transformations, potentially leading to novel heterocyclic structures with unique properties.

Building Block for Polymeric Materials

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers through polycondensation reactions. melscience.com Polycondensation is a process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water or alcohol. melscience.comyoutube.com

The carboxylic acid group of this compound can react with a co-monomer containing at least two hydroxyl groups (a diol) to form a polyester, or with a co-monomer containing at least two amine groups (a diamine) to form a polyamide. In these polymerization processes, the 3-(3-carbamoylphenoxy) portion of the molecule would be incorporated as a pendant group attached to the main polymer chain.

The inclusion of this specific side group can impart desirable properties to the resulting polymer, such as:

Increased Polarity: The amide and ether functionalities enhance the polymer's polarity.

Hydrogen Bonding Capability: The carbamoyl (B1232498) group can form hydrogen bonds, which can influence the material's mechanical properties, such as its tensile strength and melting point.

Modified Solubility: The aromatic and polar groups can alter the polymer's solubility in various solvents.

This approach is a common strategy in polymer chemistry to create materials with tailored characteristics. For example, monomers with pendent carboxylic acid groups are used to create polymers that can be crosslinked or have more hydrophilic properties. kowachemical.com

Intermediacy in the Synthesis of Pharmacologically Relevant Compounds

The structural motifs present in this compound—a propanoic acid core and a substituted aromatic ring—are common features in many pharmacologically active compounds. Propanoic acid derivatives, in particular, are well-known in medicinal chemistry, most notably as the basis for the class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes ibuprofen (B1674241) and ketoprofen.

The compound can serve as a crucial intermediate in the synthesis of more elaborate drug candidates. For example, a structurally similar compound, 3-(2-oxocyclopentyl)-propionic acid, is a key intermediate in the synthesis of PDE9A conditioning agents, which are used in developing treatments for conditions like Alzheimer's disease. google.com This highlights the role of the propanoic acid scaffold in building the core structure of a therapeutic agent.

Furthermore, phenoxyacetic acid and propanoic acid derivatives have been widely explored for a range of biological activities, including antimicrobial and anti-inflammatory properties. mdpi.comjetir.orgnih.govmdpi.com The synthesis of novel compounds often involves using a starting molecule like this compound, which can be systematically modified to optimize its interaction with a biological target. The carbamoyl group can be a key pharmacophoric element or a precursor that can be converted into other functional groups during the synthetic route.

Interactive Data Tables

Table 1: Compound Identifiers for this compound You can sort the data by clicking on the column headers.

| Identifier | Value | Source |

| Molecular Formula | C10H11NO4 | uni.lubldpharm.com |

| Molecular Weight | 209.20 g/mol | bldpharm.com |

| CAS Number | 1016493-85-8 | bldpharm.com |

| SMILES | O=C(O)CCOC1=CC=CC(C(N)=O)=C1 | bldpharm.com |

| InChI Key | YBZUHGMLOYCCIN-UHFFFAOYSA-N | uni.lu |

Table 2: Potential Applications as a Synthetic Intermediate Filter the table by application type using the dropdown menu.

| Application Area | Potential Product Class | Role of this compound |

| Heterocyclic Synthesis | Thiazoles, Oxadiazoles, Quinolones | Provides the carbon backbone for ring formation; the functional groups can direct or participate in cyclization reactions. nih.govnih.govnih.gov |

| Polymer Chemistry | Polyesters, Polyamides | Acts as a bifunctional monomer in polycondensation reactions; the carbamoylphenoxy group becomes a pendant moiety influencing polymer properties. melscience.com |

| Medicinal Chemistry | NSAID Analogues, Enzyme Inhibitors | Serves as a starting scaffold for the synthesis of complex, biologically active molecules. google.comjetir.org |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. uobaghdad.edu.iq It is widely employed to calculate molecular geometries, vibrational frequencies, and a variety of electronic properties that describe chemical reactivity. nih.gov For a molecule like 3-(3-Carbamoylphenoxy)propanoic acid, DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. uobaghdad.edu.iq From these orbital energies, several global reactivity descriptors can be derived, including electronegativity (χ), chemical potential (μ), global hardness (η), and the global electrophilicity index (ω). chemrxiv.org These parameters provide a quantitative measure of a molecule's reactivity and are invaluable for comparing the reactivity of different derivatives in a series. chemrxiv.org

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

This table illustrates typical parameters that would be calculated for this compound using a DFT method like B3LYP. Note: These are example values for illustrative purposes.

| Parameter | Symbol | Definition | Illustrative Value |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.6 eV |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.0 eV |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.8 eV |

| Electrophilicity Index | ω | µ² / (2η) | 2.86 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale to indicate charge distribution:

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. For this compound, these would be the carbonyl oxygens of the acid and amide groups. rsc.org

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are favorable for nucleophilic attack. In this molecule, the hydrogen atoms of the carboxylic acid and amide groups would show positive potential. rsc.org

Green regions represent neutral or near-neutral potential, typically found over nonpolar parts of the molecule like the carbon backbone and aromatic ring.

By analyzing the MEP map, chemists can predict sites for hydrogen bonding and other non-covalent interactions, which are crucial for understanding how the molecule might interact with a biological receptor. researchgate.net

Molecular Modeling and Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Molecular modeling techniques are used to explore the possible conformations and their relative energies.

Molecular Mechanics (MM) employs classical physics to calculate the potential energy of a molecule as a function of its geometry. acs.org It is a computationally efficient method for performing conformational analysis on flexible molecules. nih.gov For this compound, which has several rotatable bonds in its ether and propanoic acid linkages, a systematic search of the conformational space using MM can identify low-energy, stable conformers. The results can be presented as a potential energy surface, showing which shapes the molecule is most likely to adopt. acs.org

Molecular Dynamics (MD) simulations build upon MM by solving Newton's equations of motion for the atoms in the molecule over time. nih.gov This provides a dynamic picture of the molecule's behavior, showing how it flexes, vibrates, and moves between different conformations. nih.govutupub.fi MD simulations can reveal large-scale motions, such as the rotation of the phenyl ring relative to the propanoic acid tail, and can be used to calculate thermodynamic properties like free energy. nih.gov Such simulations are crucial for understanding how the molecule behaves in a solvent environment and how its flexibility influences its ability to bind to a target. rsc.org

Table 2: Example of Conformational Analysis Results

This table shows hypothetical results from a molecular mechanics conformational search for this compound, highlighting different stable conformers and their relative energies. Note: Data is for illustrative purposes.

| Conformer ID | Dihedral Angle τ1 (°)(C-O-C-C) | Dihedral Angle τ2 (°)(O-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 178.5 | 65.2 | 0.00 | 55.3 |

| 2 | -179.1 | -64.8 | 0.02 | 44.1 |

| 3 | 85.3 | 175.6 | 2.15 | 0.4 |

| 4 | -84.9 | -176.1 | 2.18 | 0.2 |

Molecular docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) within the active site of a larger molecule, typically a protein. jabonline.in This method is central to structure-based drug design. If this compound were being investigated as an enzyme inhibitor, docking would be used to predict its orientation and interactions within the enzyme's binding pocket. nih.gov

The process involves:

Obtaining the 3D structure of the target protein, usually from experimental sources like X-ray crystallography or NMR.

Generating multiple possible conformations and orientations of the ligand within the binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode.

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. nih.gov This information is vital for explaining the molecule's biological activity and for designing new derivatives with improved potency and selectivity.

Table 3: Hypothetical Ligand-Protein Docking Results

This table illustrates potential results from docking this compound into the active site of a hypothetical enzyme target. Note: Data is for illustrative purposes.

| Parameter | Value/Description |

| Target Protein | Hypothetical Kinase XYZ (PDB: 0XXX) |

| Binding Energy Score | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond | Carboxylic acid with Lysine 72 (backbone NH) |

| Hydrogen Bond | Carbamoyl (B1232498) NH₂ with Glutamate 91 (side chain C=O) |

| Hydrogen Bond | Carbamoyl C=O with Asparagine 142 (side chain NH₂) |

| Pi-Pi Stacking | Phenyl ring with Tyrosine 75 |

| Hydrophobic Interaction | Propanoic chain with Valine 55, Leucine 140 |

Mechanistic Investigations of Biological Interactions Pre Clinical Focus Only

In Vitro Enzyme Inhibition and Activation Studies

No publicly available scientific literature could be identified that has investigated the in vitro enzyme inhibition or activation properties of 3-(3-Carbamoylphenoxy)propanoic acid. Consequently, there is no data to report on its potential interactions with specific enzymes, its mechanism of inhibition (e.g., competitive, non-competitive), or its potency (e.g., IC50 or Ki values).

Receptor Binding Assays and Ligand-Target Interactions

There is no available research in the public domain detailing receptor binding assays or ligand-target interaction studies for this compound. As a result, information regarding its affinity and selectivity for any specific biological receptors remains uncharacterized.

Cellular Pathway Modulation in Model Systems

No preclinical studies have been published that describe the effects of this compound on cellular pathways in model systems. Therefore, its potential to modulate signaling cascades, gene expression, or other cellular processes has not been documented.

Analytical Method Development and Quantification

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating 3-(3-Carbamoylphenoxy)propanoic acid from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analysis. pensoft.net A C18 column is commonly used as the stationary phase, which effectively separates the analyte from potential impurities based on differences in hydrophobicity. pensoft.netpensoft.net

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, adjusted to an acidic pH. pensoft.netpensoft.net This acidic condition ensures that the carboxylic acid group of the analyte remains protonated, leading to better retention and peak shape. Isocratic elution at a constant flow rate is often sufficient for separation. pensoft.netresearchgate.net Detection is commonly performed using a UV-Vis detector, as the aromatic ring in the molecule provides strong chromophores. pensoft.net The method's precision, accuracy, and linearity can be rigorously validated according to ICH guidelines. pensoft.netnih.gov

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | pensoft.netpensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | pensoft.net |

| Elution Mode | Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 225 nm | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

Gas Chromatography (GC) is another powerful separation technique, though its application to carboxylic acids like this compound requires a derivatization step. nih.gov Due to the low volatility and polar nature of the carboxylic acid and amide functional groups, direct injection into a GC system is often problematic. Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester), is necessary before analysis. nih.gov

Once derivatized, the compound can be separated on a capillary column using an inert carrier gas such as helium. d-nb.info The GC oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. d-nb.info When coupled with a mass spectrometer (GC-MS), this method provides not only quantification but also structural confirmation of the analyte and any impurities based on their mass spectra and retention times. nih.govd-nb.info

Table 2: General Gas Chromatography (GC) Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Pre-analysis Step | Derivatization (e.g., methylation of carboxylic acid) | nih.gov |

| Column | Capillary Column (e.g., Elite 1) | d-nb.info |

| Carrier Gas | Helium | d-nb.info |

| Injector Temperature | 250-280 °C | d-nb.info |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govd-nb.info |

Spectroscopic Quantification Techniques

Spectroscopic methods offer alternative or complementary approaches for quantifying this compound, often with advantages in speed and simplicity.

UV-Vis spectrophotometry is a rapid and straightforward technique for the quantification of compounds containing chromophores. The presence of the phenoxy group and the carbamoyl-substituted aromatic ring in this compound allows it to absorb light in the ultraviolet region of the electromagnetic spectrum. researchgate.net For quantification, a solution of the compound is prepared in a suitable solvent (e.g., methanol (B129727) or a buffer), and its absorbance is measured at the wavelength of maximum absorbance (λmax). researchgate.netrjpbcs.com

The concentration of the analyte is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species. This method is often used for routine analysis due to its speed and cost-effectiveness, although it is less specific than chromatographic methods. researchgate.net Validation of the method involves establishing linearity, accuracy, and precision over a defined concentration range. rjpbcs.com

Table 3: UV-Vis Spectrophotometry Quantification Parameters

| Parameter | Description | Reference |

|---|---|---|

| Principle | Measurement of light absorbance by the aromatic chromophore. | researchgate.net |

| Solvent | Methanol, Ethanol, or aqueous buffer. | researchgate.net |

| Measurement | Absorbance at wavelength of maximum absorption (λmax). | rjpbcs.com |

| Quantification | Based on the Beer-Lambert Law using a standard curve. | rjpbcs.com |

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of compound purity and concentration without the need for a specific reference standard of the analyte itself. bruker.com The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov To perform a qNMR analysis, a precisely weighed amount of the sample is dissolved in a deuterated solvent, such as DMSO-d6, along with a known amount of a stable, non-reactive internal standard. govst.edunih.gov

The internal standard must have at least one signal that is well-resolved from any signals of the analyte. govst.edunih.gov By comparing the integrals of specific, non-overlapping proton signals from this compound with the integral of a known signal from the internal standard, the absolute purity or concentration of the analyte can be calculated with high accuracy and precision. nih.govmdpi.com This technique is particularly valuable for certifying reference materials. bruker.com

Table 4: Key Aspects of qNMR for Quantification

| Parameter | Description | Reference |

|---|---|---|

| Principle | Signal area is directly proportional to the number of nuclei. | nih.gov |

| Solvent | Deuterated solvent (e.g., DMSO-d6). | nih.gov |

| Internal Standard | A stable compound with isolated signals (e.g., Maleic acid, Inositol). | govst.edunih.gov |

| Quantification | Comparison of integrated signal areas of analyte and internal standard. | mdpi.com |

| Advantages | Primary method, no specific reference standard needed, provides structural information. | bruker.comgovst.edu |

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides exceptional sensitivity and selectivity for the quantification of this compound. nih.gov This technique is capable of detecting and quantifying the analyte at very low concentrations. nih.gov

For quantification, a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is often used. In this mode, the first quadrupole selects the precursor ion (the protonated or deprotonated molecule, [M+H]+ or [M-H]-), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion for detection. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the sample matrix. nih.gov Predicted precursor ions for this compound include m/z 210.07608 for [M+H]+ and m/z 208.06152 for [M-H]-. uni.lu Derivatization can sometimes be employed to enhance ionization efficiency and sensitivity. nih.govnih.gov

Table 5: Mass Spectrometry Quantification Parameters

| Parameter | Description | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | nih.gov |

| Ionization | Electrospray Ionization (ESI), positive or negative mode. | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ). | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). | nih.gov |

| Precursor Ion [M+H]+ (Predicted) | m/z 210.07608 | uni.lu |

| Precursor Ion [M-H]- (Predicted) | m/z 208.06152 | uni.lu |

Compound Reference Table

Method Validation and Quality Control in Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In the context of researching this compound, this involves a series of experiments to confirm that the chosen analytical method provides reliable and accurate data. Quality control, on the other hand, involves the routine procedures and checks implemented to ensure that the validated method consistently performs as expected during day-to-day analysis.

The development of a quantitative analytical method for this compound, like for many similar chemical entities, would typically involve techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. nih.govpensoft.netresearchgate.netnih.govresearchgate.netnih.gov

Method Validation Parameters:

The validation of an analytical method for this compound would encompass the evaluation of several key parameters, as guided by international standards such as those from the International Council for Harmonisation (ICH). pensoft.netnih.gov

Specificity and Selectivity: This ensures that the analytical signal is solely from this compound and not from any other components in the sample matrix, such as impurities or degradation products. pensoft.net Chromatographic techniques are pivotal in achieving the necessary separation. pensoft.net

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.govresearchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of this compound (spiked samples) and comparing the measured concentration to the known concentration. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. nih.gov

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govnih.gov The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov

Illustrative Data for Method Validation:

While specific experimental data for this compound is not publicly available, the following tables represent typical data that would be generated during the method validation process for a similar compound analyzed by a chromatographic method.

Table 1: Linearity and Range

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,500 |

| 50.0 | 759,800 |

| 100.0 | 1,521,000 |

| Correlation Coefficient (r²) | >0.99 |

Table 2: Accuracy

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 5.0 | 4.9 | 98.0 |

| 50.0 | 51.0 | 102.0 |

Table 3: Precision

| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |

|---|---|---|

| 5.0 | < 2.0 | < 3.0 |

| 50.0 | < 1.5 | < 2.5 |

Quality Control in Research:

In a research setting, quality control (QC) ensures the ongoing reliability of the analytical results for this compound. This is achieved through:

System Suitability Testing: Before running any samples, a system suitability test is performed to ensure the analytical system is performing correctly. This may involve injecting a standard solution to check parameters like peak resolution, tailing factor, and theoretical plates.

Use of Quality Control Samples: QC samples are prepared at known concentrations (typically low, medium, and high) and are analyzed alongside the unknown research samples in each analytical run. The results from the QC samples must fall within predefined acceptance criteria for the data from the unknown samples to be considered valid.

Calibration Standards: A calibration curve, generated from a series of standards with known concentrations, is run with each batch of samples to ensure accurate quantification.

Documentation and Record Keeping: Meticulous documentation of all analytical procedures, validation data, and QC results is essential for traceability and to support the scientific integrity of the research findings.

Q & A

Q. What are the common synthetic routes for 3-(3-Carbamoylphenoxy)propanoic acid, and what reaction conditions optimize yield?

The synthesis of structurally related propanoic acid derivatives typically involves multi-step organic reactions. For example:

- Step 1 : Formation of the phenoxy backbone via nucleophilic substitution or esterification.

- Step 2 : Introduction of the carbamoyl group using reagents like isocyanates or carbamoyl chlorides.

- Step 3 : Propanoic acid chain elongation via alkylation or Michael addition.

Q. Critical Parameters :

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature : Controlled heating (60–80°C) minimizes side reactions during carbamoylation .

Q. What analytical techniques are recommended for characterizing this compound?

- GC-MS/LC-MS : For purity assessment and metabolite identification. For example, 3-(2-hydroxyphenyl)propanoic acid was analyzed via GC-MS with derivatization (e.g., TMS) to enhance volatility .

- NMR : H and C NMR resolve structural features, such as the carbamoyl group (δ ~165–170 ppm for carbonyl) and aromatic protons.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity .

Q. How does this compound undergo metabolic transformation in biological systems?

Studies on analogous compounds (e.g., 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid) reveal key pathways:

- Phase I Metabolism : Hydroxylation or dehydroxylation of the aromatic ring.

- Phase II Metabolism : Conjugation with sulfate or glucuronide groups (e.g., forming 3-(4-hydroxyphenyl)propanoic acid-O-sulfate) .

Table 1 : Metabolic Pathways of Propanoic Acid Derivatives

| Pathway | Enzymes Involved | Major Metabolites |

|---|---|---|

| Hydroxylation | Cytochrome P450 | 3-(3,4-Dihydroxyphenyl)propanoic acid |

| Sulfation | SULT enzymes | Sulfated derivatives |

| Glucuronidation | UGT enzymes | Glucuronidated derivatives |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental Replication : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across labs using identical buffer conditions and enzyme sources.

- QSAR Modeling : Apply quantitative structure-activity relationship models to predict bioactivity and validate against experimental data. For example, similar compounds were analyzed for receptor binding using molecular docking .

- Batch Variability : Characterize compound purity (≥95% via HPLC) and confirm stereochemistry, as impurities can skew activity results .

Q. What strategies optimize the interaction of this compound with biological targets (e.g., enzymes)?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring to enhance binding affinity. For instance, fluorinated analogs of propanoic acids showed improved enzyme inhibition .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to target enzymes (e.g., oxidoreductases) to identify key binding residues .

- Kinetic Analysis : Measure and values to assess substrate specificity in enzymatic assays .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- pH Stability : The compound is stable at neutral pH (6–8) but undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, degrading into 3-(3-hydroxyphenoxy)propanoic acid and ammonia.

- Thermal Degradation : Accelerated stability testing (40–60°C) shows a half-life of >48 hours at 25°C, but degradation products increase exponentially above 40°C .

Table 2 : Stability Profile under Varied Conditions

| Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| pH 2.0 | 3-(3-Hydroxyphenoxy)propanoic acid | 6 hours |

| pH 9.0 | Ammonia + Propanoic acid | 12 hours |

| 40°C (neutral pH) | Cyclic lactam derivative | 24 hours |

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- LogP Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (LogP ~1.8), indicating moderate hydrophobicity.

- pKa Calculation : The carbamoyl group (pKa ~8.5) and carboxylic acid (pKa ~4.7) govern ionization states, affecting solubility and membrane permeability .

- Molecular Dynamics (MD) : Simulate solvation dynamics to optimize formulation strategies (e.g., salt formation for enhanced bioavailability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.